
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine is a chemical compound primarily used in synthetic organic chemistry. It is known for its role as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine typically involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the product. The production process is designed to minimize waste and optimize resource utilization .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various phosphorodiamidate derivatives .
Scientific Research Applications
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of phosphorodiamidate-based compounds.
Biology: Studied for its potential effects on cellular processes and DNA interactions.
Medicine: Investigated for its cytotoxic properties and potential use in cancer treatment.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound’s structure allows it to participate in nucleophilic substitution reactions, which can result in the modification of biological molecules such as DNA. This mechanism is particularly relevant in its potential use as a cytotoxic agent in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Phosphoramide Mustard: Another compound with similar cytotoxic properties and used in cancer research.
Cyclophosphamide: A well-known chemotherapeutic agent that shares structural similarities with N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable reagent in synthetic organic chemistry and a potential candidate for cancer treatment .
Properties
CAS No. |
18229-00-0 |
|---|---|
Molecular Formula |
C12H27Cl2N2O3P |
Molecular Weight |
349.23 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-ethoxyphosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C6H14Cl2NO3P.C6H13N/c1-2-12-13(10,11)9(5-3-7)6-4-8;7-6-4-2-1-3-5-6/h2-6H2,1H3,(H,10,11);6H,1-5,7H2 |
InChI Key |
BFURJFJSIFGGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


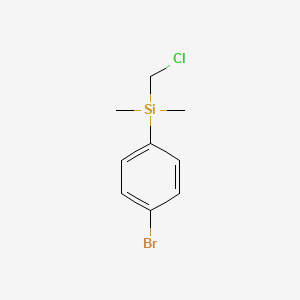



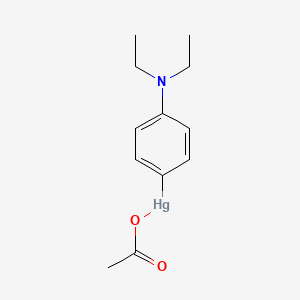
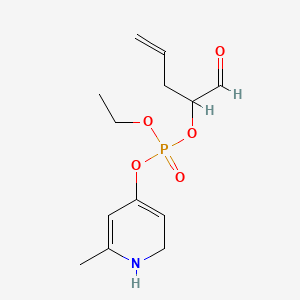

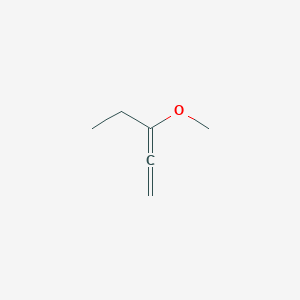

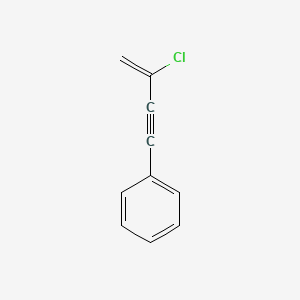
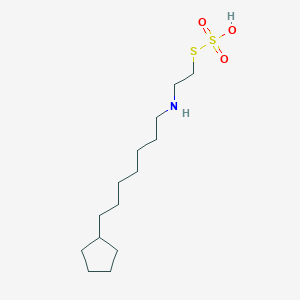
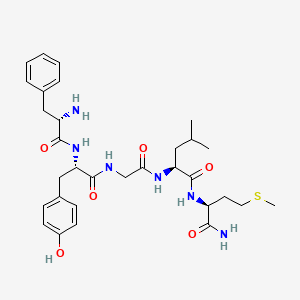

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
